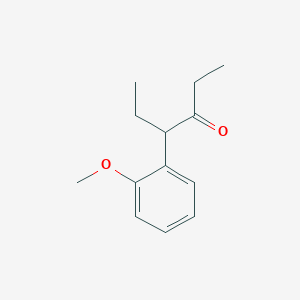

4-(2-Methoxyphenyl)hexan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

27432-41-3 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)hexan-3-one |

InChI |

InChI=1S/C13H18O2/c1-4-10(12(14)5-2)11-8-6-7-9-13(11)15-3/h6-10H,4-5H2,1-3H3 |

InChI Key |

OCQSAXNEJWUZAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)C(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methoxyphenyl Hexan 3 One and Analogous Structures

Established Reaction Pathways for Carbon-Carbon Bond Formation

The creation of the core structure of 4-(2-Methoxyphenyl)hexan-3-one involves the precise formation of carbon-carbon bonds adjacent to a carbonyl group. Several classical and contemporary methods are available for this purpose.

The α-alkylation of ketones is a fundamental method for forming C-C bonds. semanticscholar.org This strategy typically involves the deprotonation of a ketone at the α-carbon to form a highly nucleophilic enolate, which then reacts with an alkyl halide in an SN2 pathway. semanticscholar.org For the synthesis of this compound, two primary disconnection approaches are feasible via this method:

Alkylation of an aryl ketone: 1-(2-Methoxyphenyl)propan-1-one could be deprotonated to form an enolate, followed by alkylation with a propyl halide (e.g., 1-bromopropane).

Alkylation of an alkyl ketone: Hexan-3-one could be treated with a strong base to generate its enolate, which would then be reacted with a 2-methoxybenzyl halide.

A significant challenge in ketone alkylation is the requirement for strong bases (like lithium diisopropylamide, LDA), which can lead to chemoselectivity issues if other sensitive functional groups are present. semanticscholar.orgresearchgate.net To circumvent the harsh conditions of traditional enolate chemistry, milder alternatives using silyl (B83357) enol ethers have been developed. nih.gov Silyl enol ethers are stable and can be activated under neutral or mild conditions to react with electrophiles. semanticscholar.org A visible-light-mediated radical approach has been reported for the α-alkylation of ketones using silyl enol ethers, offering a pathway that avoids strongly basic conditions and is tolerant of a wider range of functional groups. semanticscholar.orgnih.gov

Table 1: Ketone Alkylation Approaches

| Starting Ketone | Alkylating Agent | Base/Catalyst | Key Feature |

| 1-(2-Methoxyphenyl)propan-1-one | Propyl halide | Strong base (e.g., LDA) | Traditional enolate chemistry |

| Hexan-3-one | 2-Methoxybenzyl halide | Strong base (e.g., LDA) | Traditional enolate chemistry |

| Silyl enol ether of Hexan-3-one | 2-Methoxybenzyl halide | Organocatalyst / Visible Light | Milder, radical-based approach nih.gov |

Organometallic reagents provide powerful tools for carbon-carbon bond formation. Gilman reagents (lithium diorganocuprates, R₂CuLi) are particularly effective for creating new C-C bonds by coupling with organohalides. openstax.org This reaction is versatile and can be applied to alkyl, vinyl, and aryl halides. openstax.orglibretexts.org A potential synthesis for the target compound could involve the reaction of lithium di(2-methoxybenzyl)cuprate with butanoyl chloride.

Another prominent method is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide. libretexts.org While typically used to form biaryl or vinyl-aryl bonds, modifications of this reaction can be adapted for ketone synthesis. openstax.org For instance, a boronic acid derivative could be coupled with an appropriate α-halo ketone under palladium catalysis. The general mechanism for Suzuki coupling involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the borane (B79455) species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Organometallic Coupling Strategies

| Reaction Type | Organometallic Reagent | Electrophile | Catalyst | Bond Formed |

| Gilman Coupling | Lithium di(ethyl)cuprate | 2-Methoxybenzoyl chloride | None (stoichiometric) | Alkyl-Aryl C-C |

| Suzuki Coupling | Arylboronic acid | α-Halo ketone | Palladium complex | Alkyl-Aryl C-C |

Condensation reactions are classic C-C bond-forming strategies. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks one. wikipedia.org This reaction is typically catalyzed by an acid or base. taylorandfrancis.com To synthesize an analogue of this compound, 2-methoxybenzaldehyde (B41997) could be reacted with pentan-3-one in the presence of a base like sodium hydroxide. wikipedia.orgnih.gov This would yield an α,β-unsaturated ketone, which could then be selectively hydrogenated to produce the final saturated ketone.

The classic Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com While not a direct route to the target ketone, this methodology could be used to construct a precursor that is subsequently modified. The reaction requires a stoichiometric amount of base because the final deprotonation of the resulting β-keto ester (pKa ≈ 11) is the thermodynamic driving force. masterorganicchemistry.com

Table 3: Condensation Reaction Pathways

| Reaction Name | Reactant 1 | Reactant 2 | Product Type | Subsequent Step |

| Claisen-Schmidt Condensation | 2-Methoxybenzaldehyde | Pentan-3-one | α,β-Unsaturated Ketone | Hydrogenation |

| Claisen Condensation | Ethyl propionate | Ethyl butyrate | β-Keto Ester | Hydrolysis & Decarboxylation |

Stereoselective and Regioselective Synthesis

Achieving high levels of selectivity is a primary goal in modern organic synthesis. For a molecule like this compound, which contains a chiral center at the C4 position and is derived from an unsymmetrical ketone, both stereoselectivity and regioselectivity are important considerations.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies can be applied to achieve an enantioselective synthesis of this compound.

Catalytic Asymmetric Alkylation: Building on the alkylation strategies discussed earlier, a chiral catalyst can be used to control the stereochemical outcome. A rare example of an enantioselective organocatalytic radical α-alkylation of ketones has been developed, which employs a cinchona-based amine catalyst in conjunction with a photochemical approach. semanticscholar.orgnih.gov

Asymmetric Conjugate Addition: If the synthesis proceeds through an α,β-unsaturated ketone intermediate (from a Claisen-Schmidt reaction), an asymmetric conjugate addition of an organometallic reagent can establish the stereocenter. Catalytic asymmetric 1,4-additions of organozinc or organoboron reagents to enones are well-established methods for creating chiral ketones. nih.gov

Asymmetric Hydrogenation: Chiral catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can be used for the enantioselective hydrogenation of the C=C double bond in an α,β-unsaturated ketone precursor.

Regioselectivity refers to the control of which position on a molecule reacts. When using an unsymmetrical ketone like hexan-3-one as a starting material for alkylation, two different enolates can form, leading to alkylation at either the C2 or C4 position. Selective alkylation at the more-hindered α-site (the C4 position in this case) is a significant challenge. researchgate.net

Traditionally, kinetic enolates (formed at the less-hindered site) are favored by using bulky bases at low temperatures, while thermodynamic enolates (more substituted) are favored under equilibrating conditions. However, achieving high selectivity for the more-hindered position is often difficult. Recent advances have shown that nickel-catalyzed allylic alkylation can proceed with high regioselectivity for the more-substituted α-carbon of unsymmetrical ketones. researchgate.net By using a specifically designed bulky phosphine ligand, the catalyst can selectively recognize the more-substituted enolate and promote the reaction at that site, offering a modern solution to this longstanding challenge in synthesis. researchgate.net

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound is fundamentally dependent on the successful preparation and coupling of two key building blocks. This involves the synthesis of a reactive 2-methoxyphenyl precursor and a component that provides the hexan-3-one backbone.

Preparation of 2-Methoxyphenyl Precursors

The most common and versatile precursors for introducing the 2-methoxyphenyl moiety are organometallic reagents, particularly Grignard reagents. The preparation of 2-methoxyphenylmagnesium bromide is a standard and well-documented procedure. orgsyn.orgyoutube.com

The reaction involves the treatment of an aryl halide, typically 2-bromoanisole (B166433), with magnesium metal in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. sigmaaldrich.comlibretexts.org The process must be conducted under inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.

Reaction Scheme: 2-bromoanisole + Mg --(THF)--> 2-methoxyphenylmagnesium bromide

The resulting Grignard reagent is a potent nucleophile, ready to be used in subsequent steps to form the carbon-carbon bond required for the final product.

Construction of the Hexan-3-one Scaffold

With a suitable 2-methoxyphenyl precursor in hand, the next critical phase is the construction of the final molecule. Two primary strategies are prevalent for this transformation: nucleophilic addition of the organometallic precursor to an appropriate electrophile and transition-metal-catalyzed cross-coupling.

Method A: Grignard Reaction with a Butanoyl Electrophile A direct approach involves the reaction of 2-methoxyphenylmagnesium bromide with an electrophile containing the butanoyl group, which upon addition of an ethyl group forms the hexan-3-one core. While simple esters or acid chlorides can be used, they often lead to over-addition, producing tertiary alcohols as byproducts. commonorganicchemistry.comstackexchange.com A more controlled synthesis can be achieved using butanenitrile or a Weinreb amide (N-methoxy-N-methylbutanamide) as the electrophile. The reaction with a nitrile yields an imine intermediate, which is hydrolyzed during aqueous workup to the desired ketone. doubtnut.com The Weinreb amide forms a stable chelated intermediate that resists further addition, isolating the ketone as the primary product after workup.

Method B: Palladium-Catalyzed α-Arylation of Hexan-3-one An alternative and powerful strategy is the direct α-arylation of hexan-3-one. This method involves the reaction of hexan-3-one with an aryl halide, such as 2-bromoanisole, in the presence of a palladium catalyst and a suitable base. organic-chemistry.orgorganic-chemistry.org The base deprotonates the ketone at the α-position (C4) to form an enolate, which then undergoes palladium-catalyzed cross-coupling with the aryl halide to form the C-C bond, yielding this compound. The choice of catalyst and ligands is critical for the success of this reaction. acs.org

Optimization of Synthetic Parameters

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. These include the choice of catalyst, the reaction solvent, temperature, and strategies to control byproduct formation.

Catalyst Selection and Optimization

For the α-arylation pathway, the selection of the palladium catalyst and its associated ligands is paramount for achieving high efficiency and selectivity. Modern palladium catalysis for α-arylation of ketones often employs bulky, electron-rich phosphine ligands that promote the crucial steps of oxidative addition and reductive elimination in the catalytic cycle. organic-chemistry.org

Well-defined, pre-formed palladium complexes or in-situ generated catalysts can be used. Research on analogous arylations of ketones has identified several highly effective catalyst systems. acs.orgnih.gov For instance, catalysts based on bis(di-tert-butyl)phosphinoferrocene (DtBPF) have demonstrated high activity for coupling various ketones with aryl chlorides and bromides. acs.org The choice of ligand can significantly impact reaction scope, catalyst loading, and reaction conditions.

| Palladium Source | Ligand | Typical Substrates | Key Advantages |

|---|---|---|---|

| Pd₂(dba)₃ | DtBPF | Aryl chlorides, aryl bromides | High activity, low catalyst loading acs.org |

| Pd(OAc)₂ | Xantphos | Base-sensitive ketones | Compatible with milder bases (K₃PO₄) organic-chemistry.org |

| [Pd(cinnamyl)Cl]₂ | Josiphos-type | Prochiral ketones | Enantioselective arylations |

| NiCl₂(dppp) | dppp | Electron-poor aryl triflates | Effective for challenging electrophiles nih.gov |

Solvent Effects and Reaction Temperature Control

The choice of solvent and the precise control of reaction temperature are critical factors that influence reaction rates, equilibria, and selectivity. acs.orgresearchgate.net

In Grignard-based syntheses, anhydrous ethereal solvents like THF are standard. The coordination of the solvent to the magnesium center is crucial for reagent stability and reactivity. For reactions involving highly reactive electrophiles, cryogenic temperatures (e.g., -78 °C to 0 °C) are often employed to prevent side reactions and control the rate of addition. dtu.dkacs.org

For palladium-catalyzed α-arylations, polar aprotic solvents such as toluene, dioxane, or THF are commonly used. The solvent must be capable of dissolving the reactants and the catalyst complex while remaining inert to the strong base. Temperature control is also vital; reactions are often heated (e.g., 80-110 °C) to ensure a reasonable reaction rate, but excessive heat can lead to catalyst decomposition or increased byproduct formation. The polarity of the solvent can also affect the keto-enol equilibrium of the ketone, which can influence the rate of enolate formation. rsc.orgmissouri.edu

| Synthetic Method | Typical Solvents | Typical Temperature Range | Primary Function/Consideration |

|---|---|---|---|

| Grignard Reagent Formation | Anhydrous THF, Diethyl Ether | Room Temp to Reflux | Stabilizes Grignard reagent; must be anhydrous. youtube.com |

| Grignard Addition to Weinreb Amide | Anhydrous THF | -78 °C to 0 °C | Controls reactivity, prevents over-addition. |

| Pd-catalyzed α-Arylation | Toluene, Dioxane | 80 °C to 110 °C | Solubilizes reactants; temperature drives reaction rate. organic-chemistry.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. It is used to determine the ground-state electronic structure of molecules, from which a wealth of information can be derived.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like 4-(2-Methoxyphenyl)hexan-3-one, which contains several rotatable single bonds, this process is coupled with a conformational analysis to identify the global minimum energy structure among many possible spatial arrangements (conformers).

The process begins by building an initial 3D structure of the molecule. A systematic search of the potential energy surface is then performed by rotating the key dihedral angles, such as those connecting the methoxyphenyl group to the hexanone chain and along the aliphatic chain itself. Each generated conformer is then optimized, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the nearest local energy minimum. nih.govacs.orgresearchgate.net The energies of all stable conformers are compared to identify the most stable, or ground-state, conformation, which is used for subsequent calculations.

Table 1: Illustrative Conformational Analysis Data This table demonstrates how results from a conformational analysis would be presented, showing the relative energies of different hypothetical conformers.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Conf-1 (Global Minimum) | 178.5° | 0.00 |

| Conf-2 | 65.2° | +1.85 |

| Conf-3 | -68.9° | +2.10 |

Note: Data is hypothetical and for illustrative purposes only.

Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. ekb.egekb.eg The calculated frequencies correspond to the fundamental vibrational modes, such as stretching, bending, and twisting of bonds.

A key application of this analysis is the confirmation of the molecular structure. By comparing the computed vibrational spectrum with an experimentally obtained spectrum, one can validate the optimized structure. stackexchange.comresearchgate.net It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. ekb.egresearchgate.net For this compound, characteristic frequencies for the ketone (C=O stretch), the ether linkage (C-O-C stretch), and the aromatic ring would be of primary interest.

Table 2: Representative Vibrational Frequencies for Key Functional Groups This table provides typical calculated and experimental frequency ranges for the functional groups present in the target molecule, based on data from similar compounds.

| Functional Group | Vibrational Mode | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | 1700 - 1725 | 1705 - 1725 |

| Methoxy (B1213986) | C-O-C Asymmetric Stretch | 1230 - 1260 | 1235 - 1275 |

| Aromatic Ring | C=C Stretch | 1580 - 1610 | 1585 - 1610 |

Note: Values are representative ranges for ketones and methoxy-aromatic compounds.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwpmucdn.com The HOMO is the orbital from which an electron is most easily removed and is associated with the molecule's capacity to act as an electron donor (nucleophile). The LUMO is the orbital that most readily accepts an electron, relating to the molecule's ability to act as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ias.ac.in Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable.

Table 3: Illustrative Frontier Orbital Energies This table shows representative HOMO-LUMO data for a methoxyphenyl-containing ketone, calculated using DFT.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

Note: Data is illustrative and based on typical values for similar aromatic ketones.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. fiveable.meslideshare.net The energies of these orbitals can be used to calculate a set of global reactivity descriptors that quantify a molecule's stability and reactive tendencies. ajchem-a.comirjweb.com

From the HOMO and LUMO energies, several key descriptors can be derived. Within the framework of Koopmans' theorem, the energy of the HOMO is an approximation of the negative ionization potential (I), and the energy of the LUMO approximates the negative electron affinity (A).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

These values are then used to calculate other important descriptors:

Electronic Chemical Potential (μ) : This measures the tendency of electrons to escape from a system. It is calculated as: μ = (EHOMO + ELUMO) / 2

Global Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. researchgate.netijarset.com It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment. It is defined as: ω = μ² / (2η) (where η is the chemical hardness)

Table 4: Illustrative Global Reactivity Descriptors (Part 1) Calculated values based on the illustrative energies from Table 3.

| Parameter | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.56 |

Note: Data is illustrative and derived from values in previous tables.

Chemical hardness (η) and softness (S) are central concepts in the Hard and Soft Acids and Bases (HSAB) principle and are directly related to the HOMO-LUMO gap. ias.ac.inresearchgate.net

Chemical Hardness (η) : This represents the resistance of a molecule to a change in its electron distribution. chemmethod.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S) : This is the reciprocal of chemical hardness and indicates the polarizability of a molecule. mdpi.comnih.gov It is calculated as: S = 1 / (2η)

A high value of chemical hardness indicates high stability and low reactivity. nih.gov Conversely, a high value for chemical softness suggests greater polarizability and higher reactivity.

Table 5: Illustrative Global Reactivity Descriptors (Part 2) Calculated values based on the illustrative energies from Table 3.

| Parameter | Definition | Calculated Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / (2η) | 0.222 eV⁻¹ |

Note: Data is illustrative and derived from values in previous tables.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It is instrumental in identifying the sites susceptible to electrophilic and nucleophilic attacks, as well as potential hydrogen-bonding interactions. researchgate.netnih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. These points are then color-coded to represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.netwolfram.com Green and yellow represent regions with near-zero or intermediate potential, respectively.

For this compound, the MEP map would highlight specific reactive regions. The most negative potential (red) is expected to be concentrated around the oxygen atom of the carbonyl group (C=O) and the oxygen atom of the methoxy group (-OCH₃) due to the high electronegativity and the presence of lone pairs of electrons on these atoms. These regions represent the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the ethyl and propyl chains, as well as those on the aromatic ring, would exhibit positive potential (blue), marking them as potential sites for nucleophilic interactions. This detailed visualization of charge distribution is fundamental for predicting the molecule's reactivity and intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule based on the natural Lewis structure. wikipedia.orgresearchgate.netmpg.de It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT). wisc.edu These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. wisc.eduniscpr.res.in A higher E(2) value signifies a more significant interaction and greater stabilization of the molecule.

Below is an illustrative table representing typical NBO analysis findings for a molecule with similar functional groups.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) | σ* (C3-C4) | 5.8 | n → σ |

| LP (O2) | π (C7-C8) | 12.3 | n → π |

| π (C7-C8) | π (C9-C10) | 20.5 | π → π |

| σ (C2-H) | σ (C3-O1) | 1.2 | σ → σ* |

Note : This table is a hypothetical representation of potential NBO interactions for this compound, based on principles of NBO analysis. O1 refers to the carbonyl oxygen, O2 to the methoxy oxygen, and C-numbers correspond to the molecular skeleton. E(2) values are illustrative.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for applications in optoelectronics, quantum computing, and laser technology. dtic.milmdpi.com Organic molecules featuring extensive π-conjugated systems and significant intramolecular charge transfer often possess notable NLO properties. mdpi.com Computational chemistry, particularly through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), provides a powerful framework for predicting the NLO response of molecules, including parameters like the first-order hyperpolarizability (β). rsc.org

For this compound, the presence of the methoxy group (an electron-donating group) on the phenyl ring, conjugated with the carbonyl group (an electron-withdrawing group), suggests the potential for intramolecular charge transfer, which is a key requirement for NLO activity. Theoretical calculations would involve optimizing the molecular geometry and then computing the hyperpolarizability tensors. The magnitude of the predicted NLO response would be linked to the efficiency of charge transfer from the methoxyphenyl ring to the ketone moiety. rsc.org While experimental validation is necessary, computational predictions offer a preliminary screening method to identify promising NLO candidates. rsc.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including electronic transition energies and oscillator strengths. scispace.comnih.govaps.org It is particularly effective for predicting UV-Vis absorption spectra, providing insights into the nature of electronic excitations, such as n→π* and π→π* transitions. niscpr.res.incnr.it The accuracy of TD-DFT makes it an indispensable tool in photochemistry and materials science. dntb.gov.ua

A TD-DFT analysis of this compound would predict its electronic absorption spectrum. The calculations would identify the primary electronic transitions responsible for light absorption. Key transitions would likely include:

An n→π* transition, involving the excitation of an electron from a non-bonding lone pair orbital of the carbonyl oxygen to an antibonding π* orbital of the C=O bond.

π→π* transitions associated with the aromatic phenyl ring.

The results would provide the excitation wavelength (λ), the energy of the transition, and the oscillator strength (f), which is proportional to the intensity of the absorption band. This information is vital for understanding the molecule's photophysical behavior.

An illustrative table of predicted electronic transitions is provided below.

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 4.00 | 0.005 | n → π* (C=O) |

| S0 → S2 | 275 | 4.51 | 0.210 | π → π* (Aromatic) |

| S0 → S3 | 230 | 5.39 | 0.150 | π → π* (Aromatic) |

Note : This table is a generalized representation of TD-DFT results for a molecule containing aromatic and carbonyl chromophores.

Theoretical Studies of Molecular Interactions

Molecular Docking Methodologies for Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This method is a cornerstone of structure-based drug design, enabling the prediction of binding affinity and the interaction patterns between a ligand and a protein's active site. mdpi.comnih.gov The process involves preparing the 3D structures of both the ligand and the receptor, defining a search space (grid box) on the receptor, and using a scoring function to rank the different binding poses. nih.govresearchgate.netresearchgate.net

To profile the receptor interactions of this compound, molecular docking simulations could be performed against a variety of protein targets. The molecule's structure would be optimized and then docked into the binding sites of selected receptors. The results, typically expressed as a binding energy (e.g., in kcal/mol), would indicate the stability of the ligand-protein complex. mdpi.com Analysis of the best-scoring poses would reveal key intermolecular interactions, such as hydrogen bonds involving the carbonyl oxygen or hydrophobic interactions with the phenyl ring and alkyl chains. researchgate.net This approach allows for the rapid screening of potential biological targets for the compound.

Ligand-Protein Interaction Simulations (Theoretical Framework)

While molecular docking provides a static snapshot of the binding pose, ligand-protein interaction simulations, often employing molecular dynamics (MD), offer a dynamic view of the complex. MD simulations model the movements and interactions of atoms and molecules over time, providing deeper insights into the stability of the ligand-receptor complex and the specific interactions that maintain it. nih.gov

The theoretical framework for these simulations begins with a high-ranking docked pose. This complex is placed in a simulated physiological environment (e.g., a water box with ions). The system's energy is minimized, and then Newton's equations of motion are solved iteratively to simulate the trajectory of the atoms over a set period.

Analysis of the MD trajectory for a this compound-protein complex would reveal:

The stability of the ligand within the binding pocket.

The persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time.

Conformational changes in both the ligand and the protein upon binding.

The calculation of binding free energies using more advanced methods, which can provide a more accurate estimation of binding affinity than docking scores alone.

These simulations provide a more complete theoretical understanding of the molecular recognition process between the ligand and its biological target.

Derivatization Strategies and Chemical Modifications of 4 2 Methoxyphenyl Hexan 3 One

The chemical structure of 4-(2-Methoxyphenyl)hexan-3-one, a ketone featuring an aromatic methoxy (B1213986) group, offers various sites for chemical modification. Derivatization strategies can be employed to introduce new functional groups, resolve its enantiomers, enhance its detectability in analytical assays, or fundamentally alter its core structure through reactions like thionation. These modifications are crucial for structure-activity relationship studies, metabolic profiling, and the development of analytical methods.

Advanced Applications and Future Research Directions in Organic Synthesis and Materials Science

Role of 4-(2-Methoxyphenyl)hexan-3-one as a Key Synthetic Intermediate

The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The ketone functionality can undergo a wide range of chemical transformations, including reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing moieties, and various olefination reactions to form carbon-carbon double bonds.

One of the primary potential applications of this compound is in the synthesis of biologically active molecules. The 2-methoxyphenyl group is a common feature in many pharmaceuticals and natural products. Therefore, this compound could serve as a building block for the synthesis of novel compounds with potential therapeutic properties.

A plausible synthetic route to this compound itself could involve the conjugate addition of a 2-methoxyphenyl organometallic reagent, such as a Gilman reagent (lithium di(2-methoxyphenyl)cuprate), to an α,β-unsaturated ketone like ethyl vinyl ketone. ucalgary.calibretexts.orglibretexts.org This reaction, known as a Michael or conjugate addition, is a powerful method for forming carbon-carbon bonds. libretexts.orglibretexts.org Alternatively, palladium-catalyzed α-arylation of 3-hexanone (B147009) with a suitable 2-methoxyphenyl halide could be another viable synthetic strategy. acs.orgnih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Reduction | NaBH₄, MeOH or LiAlH₄, THF | Secondary Alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN or H₂, Pd/C | Amine |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene |

| Grignard Reaction | R-MgBr, THF then H₃O⁺ | Tertiary Alcohol |

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Ester |

Exploration of Novel Reaction Pathways and Methodologies Involving the Compound

The reactivity of this compound can be further exploited to develop novel reaction pathways. The presence of α-hydrogens on both sides of the carbonyl group allows for the formation of two different enolates, a kinetic and a thermodynamic enolate. libretexts.org The regioselective formation of these enolates under different reaction conditions (e.g., choice of base, temperature, and solvent) can lead to the selective synthesis of various α-functionalized derivatives. libretexts.org

For instance, the kinetic enolate, formed by deprotonation at the less hindered α-carbon (C2), could be trapped with various electrophiles to introduce substituents at that position. Conversely, the thermodynamic enolate, formed at the more substituted α-carbon (C4), would lead to functionalization at the benzylic position. This regioselectivity opens up avenues for creating a diverse library of compounds from a single starting material.

Furthermore, the ketone can be a substrate for various transition-metal-catalyzed reactions. For example, nickel-catalyzed allylic alkylation at the more-hindered α-site of unsymmetrical ketones has been reported, which could be a potential reaction pathway for this compound.

Development of Catalytic Systems Utilizing the Compound as a Ligand or Substrate

While there is no direct evidence of this compound being used in catalytic systems, its structure suggests potential applications. The oxygen atom of the carbonyl group and the methoxy (B1213986) group on the aromatic ring could act as coordinating sites for metal centers, making it a potential bidentate ligand in catalysis. The design of chiral versions of this compound could lead to the development of new asymmetric catalysts.

As a substrate, this compound can be used to test the efficacy and selectivity of new catalytic systems. For example, it could be a substrate in catalytic transfer hydrogenation reactions, where a hydrogen donor molecule is used in the presence of a catalyst to reduce the ketone to the corresponding alcohol. mdpi.com Additionally, it could be employed in studies of catalytic enantioselective phenylation of ketones to produce chiral tertiary alcohols. nih.govorganic-chemistry.org

Future Directions in Computational Modeling and Spectroscopic Characterization

Computational modeling can provide valuable insights into the structure, reactivity, and spectroscopic properties of this compound. Density Functional Theory (DFT) calculations can be used to predict its three-dimensional structure, vibrational frequencies (IR spectroscopy), and NMR chemical shifts. Such computational studies have been successfully applied to understand the mechanism of reactions like the palladium-catalyzed α-arylation of ketones. acs.orgnih.govnih.gov

The spectroscopic characterization of this compound would involve standard techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the hexyl chain. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms.

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (including the carbon attached to the methoxy group), and the aliphatic carbons of the hexyl chain.

IR Spectroscopy: A strong absorption band in the region of 1710-1720 cm⁻¹ would be indicative of the ketone carbonyl group.

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound, and the fragmentation pattern would provide further structural information.

Table 2: Predicted Spectroscopic Data for this compound (based on analogous compounds)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 6.8-7.3 ppm), Methoxy protons (δ ~3.8 ppm), Aliphatic protons with characteristic splitting patterns |

| ¹³C NMR | Carbonyl carbon (δ ~210 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55 ppm), Aliphatic carbons |

| IR | Strong C=O stretch (~1715 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₃H₁₈O₂ |

Theoretical Considerations for Potential Materials Science Applications

The incorporation of aromatic and ketone functionalities into polymers and other materials can impart desirable properties such as thermal stability, mechanical strength, and specific optical or electronic characteristics. The 2-methoxyphenyl group in this compound could influence the photophysical properties of materials it is incorporated into, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Furthermore, the ketone group provides a handle for cross-linking or polymerization reactions. For example, it could be used as a monomer in the synthesis of novel polymers with unique properties. Theoretical calculations could be employed to predict the electronic and optical properties of such materials, guiding the design of new functional materials based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methoxyphenyl)hexan-3-one, considering yield and purity?

Methodological Answer: A common approach involves Claisen-Schmidt condensation between 2-methoxyacetophenone and butyraldehyde under basic conditions. Key parameters include:

- Catalyst selection : Use NaOH or KOH in ethanol for improved reaction kinetics .

- Temperature control : Maintain reflux conditions (70–80°C) to avoid side reactions like over-alkylation.

- Workup : Neutralize with dilute HCl and extract with dichloromethane. Purity via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (~65–75%) requires careful stoichiometric balancing of aldehydes and ketones .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a poison center if ingested .

- Storage : Keep in a cool (3–8°C), dry place, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

- Crystallography : Single-crystal X-ray diffraction can confirm structural ambiguities (e.g., regiochemistry of substituents) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .

Q. What experimental strategies are effective in studying the metabolic pathways of this compound in biological systems?

Methodological Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic products via scintillation counting .

- LC-MS/MS : Use liver microsomal assays to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Enzyme Inhibition Studies : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to elucidate metabolic enzymes involved .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic applications?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., α-hydrogens for enolate formation) .

- Molecular Docking : Screen for binding affinity with biological targets (e.g., TRPML channels) using AutoDock Vina, guided by structural analogs .

- Reactivity Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic regions for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.